
3',5'-Bis(trifluoromethyl)acetophenone
概述
描述
3’,5’-Bis(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3’ and 5’ positions, and an acetophenone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the bromination of 3,5-bis(trifluoromethyl)benzene followed by a Grignard reaction with acetyl chloride. This method provides a high yield of the desired product and is often preferred for industrial-scale production .
Industrial Production Methods
In industrial settings, the production of 3’,5’-Bis(trifluoromethyl)acetophenone often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and ensures high purity of the final product .
化学反应分析
Types of Reactions
3’,5’-Bis(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Reduction: 3’,5’-Bis(trifluoromethyl)phenyl ethanol
Oxidation: Carboxylic acids or other oxidized derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3’,5’-Bis(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3’,5’-Bis(trifluoromethyl)acetophenone varies depending on its application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antibacterial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .
相似化合物的比较
3’,5’-Bis(trifluoromethyl)acetophenone can be compared with other similar compounds, such as:
4’-Trifluoromethylacetophenone: This compound has only one trifluoromethyl group and exhibits different chemical and physical properties.
2’,4’-Bis(trifluoromethyl)acetophenone: The position of the trifluoromethyl groups affects the reactivity and applications of the compound.
3’,4’-Bis(trifluoromethyl)acetophenone: Similar to 3’,5’-Bis(trifluoromethyl)acetophenone but with different substitution patterns, leading to variations in chemical behavior.
The uniqueness of 3’,5’-Bis(trifluoromethyl)acetophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYCSIKSZLARBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184146 | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30071-93-3 | |
| Record name | Bis (trifluoromethyl)acetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30071-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030071933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6HO7HB1FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-bis(trifluoromethyl)acetophenone?
A1: 3,5-Bis(trifluoromethyl)acetophenone, also known as 3',5'-bis(trifluoromethyl)acetophenone, has the molecular formula C10H6F6O and a molecular weight of 256.14 g/mol. []
Q2: What are the common spectroscopic data used to characterize 3,5-bis(trifluoromethyl)acetophenone?
A2: FTIR, 1H-NMR, and 13C-NMR are commonly used to analyze the purity and confirm the structure of 3,5-bis(trifluoromethyl)acetophenone. []
Q3: What is a key application of 3,5-bis(trifluoromethyl)acetophenone in organic synthesis?
A3: 3,5-Bis(trifluoromethyl)acetophenone is a versatile reagent employed as a nucleophile in various reactions such as aldol [], Michael additions [], and Mannich-type reactions []. It also acts as an electrophile in reduction reactions [6-21] and condensation reactions with nitrogen nucleophiles [22-24]. []
Q4: Can 3,5-bis(trifluoromethyl)acetophenone be reduced asymmetrically?
A4: Yes, several studies report the asymmetric bioreduction of 3,5-bis(trifluoromethyl)acetophenone to its corresponding chiral alcohol, (R)- or (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, using various microorganisms and enzymes. [, , , , , , , , , , , ]
Q5: What microorganisms have shown promising results in the asymmetric bioreduction of 3,5-bis(trifluoromethyl)acetophenone?
A5: Several microorganisms, including Microbacterium oxydans C3 [, ], Sphingomonas sp. LZ1 [], Candida tropicalis [, , ], Leifsonia xyli [, , ], Trichoderma asperellum ZJPH0810 [, ], and Rhodotorula mucilaginosa NQ1 [], have demonstrated efficient enantioselective reduction of 3,5-bis(trifluoromethyl)acetophenone to its corresponding chiral alcohol.
Q6: What enzymes are involved in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone?
A6: NADH-dependent (R)-stereospecific carbonyl reductases play a crucial role in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone. [, , ]
Q7: How is cofactor recycling achieved in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone?
A7: Various co-substrates, such as glucose [, ], isopropanol [, ], ethanol and glycerol [], have been successfully employed for cofactor (NADH) regeneration during the bioreduction process.
Q8: What is the significance of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the pharmaceutical industry?
A8: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of Aprepitant, a potent human NK-1 receptor antagonist used as an antiemetic drug. [, ]
Q9: What are the advantages of using biocatalysts for the production of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol?
A9: Biocatalytic processes offer high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods. [, , , , ]
Q10: What strategies have been explored to improve the biocatalytic production of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol?
A10: Several approaches have been investigated to enhance the efficiency of biocatalytic processes, including:
- Strain screening and genetic engineering: Identifying and developing robust microbial strains with enhanced catalytic activity and selectivity. [, , , ]
- Enzyme engineering: Using directed evolution techniques to improve enzyme stability, activity, and substrate specificity. [, ]
- Process optimization: Optimizing reaction parameters such as pH, temperature, substrate concentration, and co-substrate feeding strategy. [, , , , , , ]
- Use of co-solvents: Employing deep eutectic solvents (DESs) and ionic liquids (ILs) to enhance substrate solubility, cell permeability, and biocatalyst stability. [, , ]
- Immobilization of biocatalysts: Immobilizing enzymes or whole cells on solid supports to improve reusability and facilitate downstream processing. []
Q11: How is 3,5-bis(trifluoromethyl)acetophenone typically prepared?
A11: Common methods for preparing 3,5-bis(trifluoromethyl)acetophenone include:
- Reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with dimethylcopperlithium: This method involves the addition of dimethylcopperlithium to 3,5-bis(trifluoromethyl)benzoyl chloride in diethyl ether at -78 °C. [, ]
- Acylation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent with acetic anhydride: This approach involves reacting the Grignard reagent (prepared from 3,5-bis(trifluoromethyl)bromobenzene and magnesium or isopropylmagnesium chloride) with excess acetic anhydride in THF. [, ]
Q12: Are there any safety concerns associated with the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent?
A12: Yes, 3,5-bis(trifluoromethyl)phenyl Grignard reagent, like other trifluoromethylphenyl Grignard reagents, is potentially explosive and requires careful handling. Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) studies suggest these reagents can detonate upon loss of solvent contact or moderate heating. []
Q13: How can the safety risks associated with 3,5-bis(trifluoromethyl)phenyl Grignard reagent be mitigated?
A13: Following specific safety precautions can minimize the risks:
- Control the reaction temperature: Maintain the temperature above 20 °C and below the reflux temperature of the solvent during Grignard reagent formation. []
- Avoid solvent loss: Ensure proper solvent contact throughout the reaction and handling procedures. []
- Handle with care: Use appropriate protective equipment and handle the reagent with caution to prevent accidental detonation. []
Q14: Can 3,5-bis(trifluoromethyl)acetophenone be used to synthesize other valuable compounds besides chiral alcohols?
A14: Yes, 3,5-bis(trifluoromethyl)acetophenone serves as a valuable starting material for synthesizing various compounds, including chalcones, enaminones, and other heterocyclic compounds with potential biological activities. [, , ]
Q15: What are the potential applications of chalcones derived from 3,5-bis(trifluoromethyl)acetophenone?
A15: Studies have shown that chalcones containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit promising antifungal and antibacterial activities. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


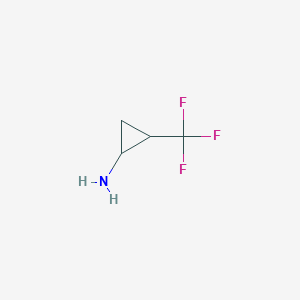

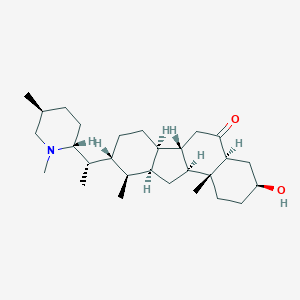
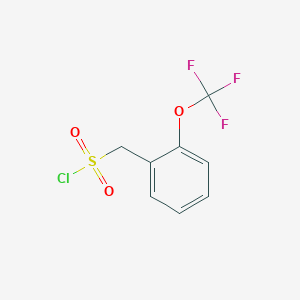




![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
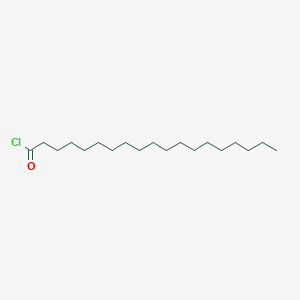

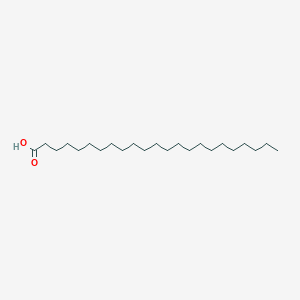
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
